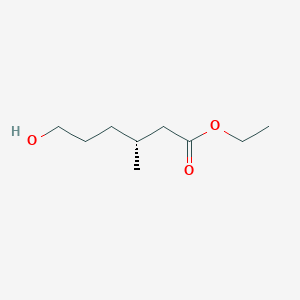

Ethyl (R)-6-Hydroxy-3-methylhexanoate

Description

Significance of Enantiomerically Pure Compounds in Modern Organic Synthesis

In the realm of organic chemistry, chirality is a fundamental concept describing molecules that are non-superimposable mirror images of each other, known as enantiomers. nist.gov The significance of obtaining and utilizing enantiomerically pure compounds—samples containing only one enantiomer—is paramount across numerous scientific disciplines. nist.gov In pharmacology, the two enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in some cases, harmful. nist.govnih.gov A stark historical example is thalidomide, where one enantiomer was an effective sedative, but the other caused severe birth defects. nist.govnih.gov This highlights the critical importance of stereochemistry in drug design to enhance therapeutic efficacy and minimize adverse effects. nist.gov

The demand for enantiomerically pure substances extends to agrochemicals, where different enantiomers of pesticides or herbicides can show varied levels of activity and environmental impact. nih.gov For instance, only the (R)-enantiomer of the herbicide mecoprop (B166265) is active, and its use in an enantiomerically pure form reduces the total amount of chemical needed, thereby lessening environmental contamination. nih.gov Furthermore, in materials science, enantiomerically pure compounds are integral to developing materials with unique optical and electronic properties, such as the chiral liquid crystals used in modern display technologies. nih.gov The synthesis of single-enantiomer compounds is a formidable challenge that has spurred the development of sophisticated techniques like asymmetric catalysis, which employs chiral catalysts to guide reactions toward a specific enantiomer. nih.govnih.gov

Contextualizing Chiral Hydroxy Esters as Versatile Intermediates

Within the vast toolkit of organic synthesis, chiral hydroxy esters stand out as exceptionally versatile intermediates. nih.gov These compounds contain two highly useful functional groups—an alcohol (hydroxy) and an ester—and possess at least one stereocenter with a defined three-dimensional arrangement. This bifunctionality allows for a wide array of subsequent chemical transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or be converted into a leaving group for substitution reactions. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to form ketones.

The true power of chiral hydroxy esters lies in their role as building blocks for the construction of complex, enantiomerically pure molecules. nih.govnih.gov They are frequently employed in the synthesis of pharmaceuticals, natural products, and other fine chemicals. nih.govtcichemicals.com For example, specific chiral hydroxy esters are crucial starting materials for synthesizing HMG-CoA reductase inhibitors (statins) and potent thrombin inhibitors. nih.gov The ability to introduce a specific stereocenter early in a synthetic sequence via a chiral hydroxy ester is a key strategy for achieving high stereochemical control in the final target molecule. nih.gov

Rationale for Dedicated Research on Ethyl (R)-6-Hydroxy-3-methylhexanoate

This compound is a specific chiral hydroxy ester that holds significant potential as a valuable chiral building block. Its structure features an ethyl ester, a primary alcohol, and a stereocenter at the C-3 position with a defined (R)-configuration. This combination of features makes it a strategic starting material for the asymmetric synthesis of more complex molecules, particularly in the field of natural product synthesis. nih.govmdpi.com

Dedicated research into this compound is rationalized by its potential utility in constructing polyketide natural products or other biologically active molecules that contain similar structural motifs. The field of organic synthesis often relies on a library of well-characterized chiral synthons to build complex molecular architectures. nih.govsigmaaldrich.com The development of efficient and scalable synthetic routes to this compound and the exploration of its chemical transformations are crucial steps in establishing its utility. By analogy with other widely used chiral hydroxy esters, such as ethyl (R)-3-hydroxybutyrate, dedicated research can unlock new synthetic pathways to novel pharmaceuticals, agrochemicals, and materials. nih.gov The presence of both a hydroxyl and an ester group allows for orthogonal chemical modifications, providing synthetic chemists with a flexible tool for assembling complex target structures.

Compound Data

The following tables provide available data for this compound and related compounds for comparative purposes.

Table 1: Physicochemical Properties of this compound (Computed)

| Property | Value |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | ethyl (3R)-6-hydroxy-3-methylhexanoate |

| SMILES | CCC@HCO |

| CAS Number | 135011-13-1 |

Note: Properties are computed and may differ from experimental values.

Table 2: Properties of Related Hexanoic Acid Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source |

| Ethyl 6-hydroxyhexanoate | C₈H₁₆O₃ | 160.21 | 5299-60-5 | nih.gov |

| Ethyl 3-hydroxyhexanoate | C₈H₁₆O₃ | 160.21 | 2305-25-1 | nist.govnih.govnist.gov |

| 6-Hydroxy-3-methylhexanal | C₇H₁₄O₂ | 130.18 | Not Available | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

ethyl (3R)-6-hydroxy-3-methylhexanoate |

InChI |

InChI=1S/C9H18O3/c1-3-12-9(11)7-8(2)5-4-6-10/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |

InChI Key |

SSJQOTXWMLWHOK-MRVPVSSYSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C)CCCO |

Canonical SMILES |

CCOC(=O)CC(C)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl R 6 Hydroxy 3 Methylhexanoate

Chemoenzymatic Synthetic Routes to Ethyl (R)-6-Hydroxy-3-methylhexanoate

Chemoenzymatic routes offer a green and efficient alternative to purely chemical methods for the synthesis of this compound. These methods often involve the use of whole-cell biocatalysts or isolated enzymes to perform key stereoselective transformations. nih.gov

Stereoselective Bioreduction of Ketone or Aldehyde Precursors

One of the primary chemoenzymatic strategies for producing this compound involves the stereoselective reduction of a corresponding prochiral ketone or aldehyde precursor, such as ethyl 6-oxo-3-methylhexanoate or 6-hydroxy-3-methylhexanal. This transformation is typically catalyzed by ketoreductases or alcohol dehydrogenases, which exhibit high enantioselectivity.

The success of the bioreduction hinges on the selection of an appropriate enzyme. Researchers investigate the specificity of various enzymes from different microbial sources to find one that preferentially produces the (R)-enantiomer of the desired alcohol. For instance, studies have shown that reductases from organisms like Rhodococcus sp. and yeast strains such as Hansenula polymorpha and Candida maltosa can effectively catalyze the reduction of ketoesters to their corresponding (R)-hydroxy esters with high enantiomeric excess (e.e.). nih.govresearchgate.net The substrate promiscuity of these enzymes is also a critical factor, as it determines their ability to accept the specific ketone or aldehyde precursor for this compound.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) |

| Rhodococcus sp. ECU1014 | Ethyl 8-chloro-6-oxooctanoate | Ethyl (S)-8-chloro-6-hydroxyoctanoate | >99% |

| Hansenula polymorpha SC 13845 | 6-ketobuspirone | (R)-6-hydroxybuspirone | >97% |

| Candida maltosa SC 16112 | 6-ketobuspirone | (R)-6-hydroxybuspirone | >97% |

This table presents examples of stereoselective bioreductions catalyzed by different microbial enzymes, demonstrating the high enantioselectivity achievable. Note that the substrates are analogous to the precursor for this compound.

Another strategy involves using whole-cell biocatalysts, where the cofactor regeneration is handled by the organism's natural metabolic pathways. nih.gov This approach eliminates the need for adding external cofactors and regeneration enzymes. nih.gov Photobiocatalytic systems that use light energy to drive cofactor regeneration are also emerging as a sustainable alternative. acs.org

Lipase-Catalyzed Kinetic Resolution for Enantiomer Separation

An alternative chemoenzymatic approach is the kinetic resolution of a racemic mixture of ethyl 6-hydroxy-3-methylhexanoate. This method utilizes a lipase (B570770) to selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the desired (R)-enantiomer.

| Lipase | Substrate | E-value |

| Novozyme 435 | Morita-Baylis-Hillman butyrate (B1204436) derivative | >3000 |

| Candida antarctica lipase B (CAL-B) | Morita-Baylis-Hillman butyrate derivative | >400 |

| Pseudomonas fluorescens lipase | Morita-Baylis-Hillman butyrate derivative | 79 |

This table illustrates the varying selectivity (E-value) of different lipases in the kinetic resolution of chiral esters, highlighting the importance of enzyme selection.

The choice of solvent can significantly impact the performance of lipase-catalyzed reactions. mdpi.com Generally, hydrophobic organic solvents are preferred as they tend to maintain the enzyme's active conformation and can lead to higher reaction rates and enantioselectivity compared to hydrophilic solvents. nih.govnih.gov Solvents like hexane (B92381), heptane, and toluene (B28343) are often used. nih.gov However, the effect of a solvent can be complex and is not solely dependent on its hydrophobicity (log P value). nih.gov Reaction engineering strategies, such as the use of immobilized enzymes, can enhance stability and allow for easier separation and reuse of the biocatalyst. mdpi.com Continuous flow systems are also being explored to improve scalability and process control. nih.gov

Whole-Cell Biocatalysis for Enantioselective Production

Multi-Step Synthetic Strategies for Elaborating this compound

The synthesis of this compound can be achieved through various multi-step sequences, often starting from readily available chiral building blocks. One potential precursor is (R)-3-methyl-δ-valerolactone. prepchem.comorgsyn.orgrsc.orgresearchgate.net This lactone can be prepared from 3-methyl-1,5-pentanediol. orgsyn.org Ring-opening of the lactone with an appropriate ethanol-based reagent would yield the target molecule.

Another versatile starting material is the "Roche ester," methyl (R)-(-)-3-hydroxy-2-methylpropionate. researchgate.net This commercially available compound provides a pre-existing chiral center that can be elaborated through a series of reactions, such as chain extension, to construct the full carbon skeleton of this compound.

Strategies for Functional Group Interconversion and Chain Elongation

Functional group interconversion (FGI) and chain elongation are fundamental tactics in the synthesis of organic molecules. FGI refers to the conversion of one functional group into another, while chain elongation involves extending the carbon skeleton of a molecule. ub.eduvanderbilt.edu These strategies are often used iteratively to build a target molecule from simpler starting materials.

Functional Group Interconversion (FGI): In the context of this compound synthesis, FGI is critical for introducing the key hydroxyl and ester functionalities with the correct stereochemistry. A common approach involves the stereoselective reduction of a ketone to create the chiral alcohol. Alternatively, an existing alcohol group can be converted into a good leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution reactions without altering the stereocenter's configuration. ub.edu The hydroxyl group can also be temporarily "protected" by a chemical group to prevent it from reacting while other parts of the molecule are being modified, followed by a deprotection step to reveal the original alcohol.

Chain Elongation: Building the six-carbon backbone of the hexanoate (B1226103) chain requires reliable chain elongation methods. These reactions add carbon atoms to a molecular fragment. For instance, a shorter chiral building block can be extended using reactions like the Arndt-Eistert homologation, which adds a methylene (B1212753) (-CH2-) unit to a carboxylic acid. vanderbilt.edu Another powerful method is the addition of organocuprates to α,β-unsaturated esters, which can add a variety of carbon chains. In recent years, biotechnological approaches using microbial fermentation for chain elongation have also gained attention as a sustainable alternative to traditional chemical methods. nih.govnih.govfrontiersin.org

A summary of relevant FGI transformations is presented below.

| Transformation | Reagents & Conditions | Purpose in Synthesis |

| Alcohol to Sulfonate Ester | TsCl or MsCl, pyridine | Activates the hydroxyl group, turning it into a good leaving group for subsequent substitution reactions. ub.edu |

| Sulfonate to Halide | NaI or NaBr in acetone (B3395972) (Finkelstein Reaction) | Converts a sulfonate ester to a halide, which can act as a substrate in various coupling reactions. vanderbilt.edu |

| Alcohol to Halide | PPh₃, CCl₄ or PBr₃, pyridine | Directly converts an alcohol to a chloride or bromide, useful for subsequent nucleophilic substitutions. vanderbilt.edu |

| Carboxylic Acid to Homologated Ester | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, R'OH (Arndt-Eistert) | A classic method for elongating a carbon chain by one CH₂ group, converting an acid to its next higher ester homologue. vanderbilt.edu |

Convergent and Divergent Synthetic Approaches from Common Chiral Pool Precursors

The chiral pool consists of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for complex syntheses. This approach leverages the stereochemistry provided by nature to avoid the difficult step of creating a chiral center from a non-chiral molecule. (R)-citronellol and (R)-pulegone are prominent examples of chiral pool precursors suitable for synthesizing this compound.

Convergent vs. Divergent Synthesis: A convergent synthesis involves preparing different fragments of the target molecule separately and then joining them together near the end of the synthesis. This approach is often more efficient for complex molecules. A divergent synthesis begins with a single, common precursor that is elaborated through different reaction pathways to yield a variety of related target molecules. researchgate.net

Synthesis from (R)-Citronellol: (R)-Citronellol is an ideal starting material as it already contains the required (R)-stereocenter at the C-3 position. nih.gov A divergent strategy starting from (R)-citronellol could proceed via oxidative cleavage of the carbon-carbon double bond. For example, ozonolysis followed by a reductive workup would yield an aldehyde. This aldehyde can then be subjected to a series of reactions, including chain elongation (e.g., via a Wittig or Horner-Wadsworth-Emmons reaction) and functional group manipulations, to construct the final this compound structure.

A plausible divergent route from (R)-citronellol is outlined in the table below.

| Step | Reaction | Reagents | Intermediate Product |

| 1 | Protection of Alcohol | TBDMSCl, imidazole | (R)-1-((tert-butyldimethylsilyl)oxy)-3,7-dimethyloct-6-ene |

| 2 | Oxidative Cleavage | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | (R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpentanal |

| 3 | Chain Elongation (Wittig) | Ph₃P=CHCO₂Et | Ethyl (R)-6-((tert-butyldimethylsilyl)oxy)-4-methylhept-2-enoate |

| 4 | Reduction of Double Bond | H₂, Pd/C | Ethyl (R)-6-((tert-butyldimethylsilyl)oxy)-4-methylheptanoate |

| 5 | Deprotection of Alcohol | TBAF, THF | This compound |

Synthesis from (R)-Pulegone: (R)-Pulegone, a monoterpene found in various mint species, is another valuable chiral pool precursor. nih.govthegoodscentscompany.com A synthetic strategy using (R)-pulegone would require more extensive molecular rearrangement. One potential route involves the oxidative cleavage of the endocyclic double bond through ozonolysis to generate a keto-dicarboxylic acid derivative. Subsequent steps would focus on reducing the ketone, selectively modifying the two carboxylic acid groups (e.g., selective esterification or reduction), and adjusting the chain length to arrive at the target molecule. The complexity of this transformation highlights the versatility and challenge of utilizing different chiral pool precursors.

Stereochemical Analysis and Enantiomeric Purity Determination

Methodologies for Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. Several chromatographic and spectroscopic methods are utilized to determine the ee of ethyl (R)-6-hydroxy-3-methylhexanoate.

Chiral Gas Chromatography (GC) for Enantiomer Separation and Quantitation

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds like this compound. sci-hub.se This method utilizes a chiral stationary phase (CSP) within the GC column. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation. gcms.cz

The selection of the appropriate chiral column is crucial for achieving good separation. Cyclodextrin-based columns, such as those derivatized with alkyl or other functional groups, are commonly used for resolving a wide range of enantiomers. gcms.czresearchgate.net For instance, Chirasil-L-Val and Chirasil-Dex columns have proven effective in separating various chiral compounds. sci-hub.semst.edu The specific interactions between the enantiomers and the chiral stationary phase, which can include inclusion complexation, hydrogen bonding, and dipole-dipole interactions, are responsible for the differential retention. researchgate.net

For the analysis of this compound, a typical GC method would involve injecting a vaporized sample into the column. The temperature of the oven is programmed to increase gradually, allowing for the separation of the enantiomers. A flame ionization detector (FID) is commonly used for detection and quantitation. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

Table 1: Illustrative Chiral GC Parameters for Enantiomer Separation

| Parameter | Value |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse) |

| Oven Temperature Program | Initial 40°C (hold 1 min), ramp at 2°C/min to 230°C (hold 3 min) gcms.cz |

| Carrier Gas | Hydrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

This table provides a representative example of GC conditions and may require optimization for specific instruments and applications.

Chiral High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. uma.esnih.gov Similar to chiral GC, chiral HPLC relies on a chiral stationary phase (CSP) to resolve the enantiomers. However, HPLC is suitable for a broader range of compounds, including those that are not volatile or are thermally labile. chromatographyonline.com

A variety of chiral stationary phases are commercially available for HPLC, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. chromatographyonline.com For the analysis of compounds structurally similar to this compound, such as ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103), reversed-phase columns like the OD-RH have been shown to effectively resolve all four stereoisomers. nih.govresearchgate.net

The mobile phase composition, which typically consists of a mixture of an organic solvent (e.g., isopropanol) and a buffer, is a critical parameter that is optimized to achieve the best separation. uma.es Detection is commonly performed using a UV detector, although more specific detectors like a circular dichroism detector can also be employed. uma.es For preparative applications, the separated enantiomers are collected as they elute from the column, allowing for the isolation of the pure (R)- or (S)-enantiomer.

Table 2: Example Chiral HPLC Conditions for Enantiomer Resolution

| Parameter | Value |

| Column | Chiral AGP or polysaccharide-based column (e.g., CHIRALPAK®) |

| Mobile Phase | Isopropanol (B130326)/Phosphate Buffer Solution (e.g., 99.5:0.5, v/v) uma.es |

| Flow Rate | 0.8 mL/min uma.es |

| Detection | UV at 250 nm uma.es |

This table presents typical HPLC conditions that may need to be adjusted for optimal separation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and can also be employed to determine the enantiomeric purity of chiral compounds. mit.edu While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated in the presence of a chiral auxiliary. This is typically achieved through the use of chiral shift reagents or chiral solvating agents. libretexts.orgresearchgate.net

Chiral lanthanide shift reagents, such as europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3), can be added to the NMR sample. mit.edursc.org These reagents form diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons. nih.govharvard.edu The enantiomeric excess can then be determined by integrating the signals of the resolved enantiomers. researchgate.net The effectiveness of a particular shift reagent depends on the structure of the analyte and the solvent used. researchgate.netarkat-usa.org

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which are inherently distinguishable by NMR. However, this approach requires an additional reaction step. Chiral solvating agents offer a non-covalent method to induce chemical shift differences between enantiomers. researchgate.net

Table 3: Application of NMR for Enantiomeric Purity

| Technique | Principle | Advantage |

| Chiral Shift Reagents (e.g., Eu(hfc)3) | Formation of diastereomeric complexes leading to chemical shift non-equivalence. mit.edursc.org | Direct analysis without derivatization. nih.gov |

| Chiral Solvating Agents | Formation of transient diastereomeric solvates. researchgate.net | Non-covalent interaction, simple addition to sample. |

| Chiral Derivatizing Agents | Covalent bonding to form diastereomers with distinct NMR spectra. | Can produce large, easily quantifiable signal separation. |

Applications As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Total Synthesis of Natural Products

The precise three-dimensional arrangement of atoms in natural products dictates their biological activity. Chiral building blocks like Ethyl (R)-6-Hydroxy-3-methylhexanoate provide a strategic starting point for controlling stereochemistry during the synthesis of these intricate molecules.

Utilization in Stereoselective Construction of Carbon Skeletons

The stereocenter at the C3 position of this compound serves as a crucial control element in the stereoselective construction of carbon skeletons. Organic chemists can leverage this pre-existing chirality to direct the formation of new stereocenters with a high degree of precision, thereby avoiding the need for complex and often inefficient resolution steps. While direct total syntheses of specific natural products commencing from this compound are not extensively documented in readily available literature, its structural motif is present in various complex natural products. For instance, the core structure of macrolides such as Patulolide C features a similar chiral hydroxy acid subunit. Synthetic strategies often involve the use of related chiral synthons, like (R)-(+)-γ-valerolactone, to construct these targets, highlighting the importance of this type of chiral building block in natural product synthesis.

Biomimetic Approaches in Natural Product Synthesis

Biomimetic synthesis seeks to emulate nature's biosynthetic pathways to achieve efficient and elegant syntheses of natural products. While specific examples detailing the use of this compound in a biomimetic approach are not prominently featured in the scientific literature, the principle of utilizing simple, chiral precursors to construct complex molecules is a cornerstone of this strategy. The structure of this compound, with its hydroxyl group poised for further elaboration, makes it an ideal candidate for biomimetic strategies that may involve enzymatic or enzyme-mimicking transformations to build up the carbon skeleton of a target natural product.

Key Intermediate in the Synthesis of Pharmaceutical Compounds and Analogues

The pharmaceutical industry increasingly focuses on the development of single-enantiomer drugs to enhance efficacy and minimize side effects. Chiral building blocks are therefore indispensable in the synthesis of these optically pure active pharmaceutical ingredients (APIs).

Strategic Applications in the Synthesis of Chiral Drugs

This compound and its derivatives are recognized for their potential as precursors in the synthesis of chiral drugs. Although the direct synthesis of a marketed drug from this specific building block is not widely reported, the class of chiral hydroxyhexanoates is of significant interest in medicinal chemistry. For example, related chiral hydroxyhexanoate structures have been explored as key intermediates in the synthesis of compounds targeting neurodegenerative diseases, such as Alzheimer's disease. The synthesis of chiral side chains for statin drugs, such as rosuvastatin, has been shown to utilize similar chiral β-hydroxy esters, underscoring the relevance of this structural motif in the pharmaceutical industry.

Derivatization to Access New Pharmaceutically Relevant Scaffolds

The functional groups of this compound provide convenient handles for derivatization, enabling the generation of diverse molecular scaffolds with potential pharmaceutical applications. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for ether or ester formation. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. Through these transformations, a library of new chiral compounds can be synthesized and screened for biological activity, potentially leading to the discovery of novel drug candidates.

Development of Novel Methodologies Leveraging its Chiral Structure

Beyond its role as a precursor, the chiral nature of this compound can be exploited in the development of new asymmetric synthetic methods. For instance, it has the potential to be used as a chiral auxiliary, where it is temporarily incorporated into a prochiral molecule to direct a stereoselective reaction, and then subsequently removed. While specific, widely adopted methodologies based solely on this compound are not yet established, the principles of asymmetric synthesis suggest its utility in this capacity. The development of such methods would further expand the toolkit of organic chemists for the enantioselective synthesis of complex molecules.

Cascade Reactions and Multi-Component Transformations

The bifunctional nature of this compound makes it an ideal candidate for cascade and multi-component reactions (MCRs), which are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These approaches are prized for their atom economy, reduced step count, and potential for generating molecular complexity in a convergent manner.

While specific, named cascade or multi-component reactions prominently featuring this compound are not extensively documented in dedicated studies, its structural motifs are analogous to those used in various powerful synthetic transformations. The presence of a secondary alcohol and an ester allows for its participation in a variety of reaction sequences. For instance, the hydroxyl group can be oxidized to a ketone, which can then participate in a cascade reaction involving condensation and cyclization. Alternatively, the ester can be reduced to a primary alcohol, opening up different avenues for subsequent reactions.

Table 1: Potential Cascade and Multi-Component Reactions Involving this compound Derivatives

| Reaction Type | Potential Transformation of this compound | Resulting Structural Motif |

| Oxidative Lactonization | Intramolecular cyclization following oxidation of the hydroxyl group. | Chiral lactone |

| Reductive Amination Cascade | Conversion of the ester to an aldehyde followed by in-situ reaction with an amine and a reducing agent. | Chiral amino alcohol derivative |

| Passerini-type Reactions | After conversion of the hydroxyl group to a carboxylic acid, it could potentially participate in a three-component reaction with an isocyanide and an aldehyde or ketone. | α-Acyloxy amide derivative |

| Ugi-type Reactions | Following functional group manipulations to generate an amine, a carboxylic acid, and an aldehyde or ketone from the original molecule, it could be a component in a four-component Ugi reaction. | Peptidomimetic scaffold |

Research in the broader field of chemoenzymatic synthesis has demonstrated the potential for similar hydroxy esters to participate in enzyme-catalyzed cascade reactions. For example, lipases can be used for the selective acylation or deacylation of the hydroxyl group, which can be the initial step in a multi-enzyme cascade process.

Catalyst Development for Downstream Derivatization Reactions

The development of efficient and selective catalysts for the derivatization of this compound is crucial for expanding its synthetic utility. The two primary functional groups, the hydroxyl and the ester, offer multiple sites for modification, and catalytic methods can provide the necessary control over reactivity and stereoselectivity.

Catalytic Oxidation of the Hydroxyl Group:

Selective oxidation of the secondary alcohol to a ketone is a key transformation. A variety of catalysts have been developed for this purpose, ranging from transition-metal-based catalysts to more environmentally benign organocatalysts.

Table 2: Catalytic Systems for the Oxidation of Secondary Alcohols

| Catalyst Type | Example Catalyst | Advantages |

| Transition Metal Catalysts | Ruthenium-based complexes (e.g., TPAP) | High efficiency and selectivity. |

| Organocatalysts | TEMPO and its derivatives | Mild reaction conditions, metal-free. |

| Biocatalysts | Alcohol dehydrogenases (ADHs) | High enantioselectivity and operation in aqueous media. |

Catalytic Transformations of the Ester Group:

The ester functionality can undergo a range of catalytic transformations, including reduction, hydrolysis, and transesterification.

Catalytic Reduction: The development of chemoselective catalysts for the reduction of the ester to an alcohol in the presence of the hydroxyl group is an ongoing area of research. Catalytic hydrogenation using heterogeneous catalysts like Ru- or Rh-based systems can be employed.

Enzymatic Hydrolysis and Esterification: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are highly effective catalysts for the hydrolysis of the ester group or for the reverse reaction of esterification. Their high selectivity and mild reaction conditions make them attractive for the synthesis of chiral acids or for the introduction of different ester groups. There is evidence of the enzymatic co-polymerization of a related compound, ethyl 6-hydroxyhexanoate, using CAL-B, highlighting the potential for enzymatic catalysis in the derivatization of such molecules researchgate.net.

Catalytic Lactonization:

Intramolecular cyclization of this compound or its derivatives can lead to the formation of valuable chiral lactones. This transformation can be promoted by various catalysts, including acids, bases, and organometallic complexes. The development of enantioselective catalysts for this purpose is of significant interest for the synthesis of optically pure lactones, which are common structural motifs in natural products and pharmaceuticals.

Investigation of Biological Pathways and Metabolomic Contexts

Exploration of Biosynthetic Pathways Potentially Involving Hydroxy Hexanoate (B1226103) Derivatives

The biological origins and transformations of hydroxy hexanoate derivatives are rooted in specific enzymatic pathways. These pathways govern both the creation and breakdown of these and structurally related molecules, dictating their concentration and function within a biological system.

The formation and degradation of compounds structurally related to ethyl (R)-6-hydroxy-3-methylhexanoate, particularly hydroxyalkanoate polymers, are well-documented enzymatic processes. A prominent example is the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. researchgate.net Specifically, copolymers like poly[(R)-3-hydroxybutyrate-co-(R)-3-hydroxyhexanoate] (P(3HB-co-3HHx)) incorporate (R)-3-hydroxyhexanoate as a monomeric unit. tandfonline.com

The key enzymes in the formation of these polymers are PHA synthases (PhaC). tandfonline.commdpi.com Genetically engineered bacteria, such as Cupriavidus sp. and recombinant Ralstonia eutropha, can be cultivated to produce these copolymers, often using inexpensive oils as a carbon source. tandfonline.commdpi.com The activity of PHA synthase is a critical factor, and it can be influenced by environmental conditions such as pH. mdpi.com

Conversely, the degradation of these polyesters is facilitated by extracellular PHA depolymerases. tandfonline.comresearchgate.net This enzymatic degradation is a heterogeneous reaction that occurs on the surface of the water-insoluble polymer. researchgate.net The process involves two main steps: the adsorption of the enzyme onto the material's surface, followed by the hydrolysis of the polymer chains. researchgate.net The rate of this degradation is not uniform and can be influenced by the polymer's physical properties; for instance, PHA depolymerase preferentially degrades less-ordered regions of the polymer's crystalline structure. researchgate.nettandfonline.com This mechanism is often described as a surface erosion process. nih.gov

| Enzyme Class | Function | Biological Context |

| PHA Synthases (PhaC) | Polymerization | Biosynthesis of polyhydroxyalkanoates (PHAs) from hydroxyalkanoate monomers in microorganisms. tandfonline.commdpi.com |

| PHA Depolymerases | Hydrolysis | Biodegradation of PHA polymers by cleaving ester bonds, typically on the material's surface. researchgate.netresearchgate.net |

| Lipases & Esterases | Hydrolysis | Degradation of aliphatic polyesters; lipases act on water-insoluble substrates, while esterases prefer water-soluble esters. nih.gov |

| Cutinases | Hydrolysis | Show high hydrolytic activity on certain polyesters like Poly(butylene succinate-co-adipate) (PBSA). nih.gov |

Metabolic pathways are defined by distinct precursor-product relationships. In the context of hexanoate derivatives, these relationships are evident in various biological systems, from microbial fermentation to the development of aroma in foods.

A clear example is found in the production of wine, where a direct correlation exists between the concentration of hexanoic acid (the precursor) and the resulting concentration of the aroma compound ethyl hexanoate (the product). researchgate.net This transformation is a key part of the fermentation process that contributes to the final sensory profile of the wine.

Similarly, the biosynthesis of P(3HB-co-3HHx) polymers demonstrates a direct precursor-product link. In genetically engineered bacteria, fatty acids derived from sources like soybean oil serve as the primary precursors for the synthesis of the (R)-3-hydroxyhexanoate units within the polymer chain. tandfonline.commdpi.com This highlights how complex biopolymers can be constructed from simpler metabolic building blocks.

| Precursor | Product | Biological System/Context |

| Hexanoic Acid | Ethyl Hexanoate | Wine fermentation, contributing to aroma. researchgate.net |

| Fatty Acids (from oil) | Poly[(R)-3-hydroxybutyrate-co-(R)-3-hydroxyhexanoate] | Microbial biosynthesis in engineered bacteria. tandfonline.commdpi.com |

| Limonene / 1,8-Cineole | p-Cymene | Microbial fermentation pathways. researchgate.net |

Metabolomic Profiling and Identification of Related Compounds in Biological Matrices

Metabolomics, the large-scale study of small molecules, provides a snapshot of the metabolic state of an organism and can reveal the presence of compounds like this compound in complex biological samples. mdpi.comnih.gov This approach is crucial for understanding the occurrence and potential significance of structurally similar chiral esters.

Chirality, the property of non-superimposable mirror images, is a fundamental aspect of biology, and many natural compounds, including esters, exist as single enantiomers. wikipedia.orgnih.gov These chiral molecules often exhibit distinct biological activities and sensory properties. For example, the different enantiomers of the compound carvone (B1668592) are responsible for the scents of spearmint and caraway. wikipedia.org

Structurally similar chiral esters to this compound have been identified as both natural metabolites and important aroma compounds in various foods.

Methyl (±)-3-hydroxyhexanoate has been identified in pineapples (Ananas comosus), suggesting it could be a potential biomarker for the consumption of this fruit. hmdb.ca

In oolong tea, a variety of esters derived from fatty acid degradation pathways are key to its aromatic profile. mdpi.com These include compounds like trans-2-hexenyl hexanoate and hexyl hexanoate , which contribute fresh, green, and fruity notes. mdpi.com

The presence of these compounds underscores the role of chiral esters in the chemical composition and sensory characteristics of natural products.

| Compound | Biological Source | Noted Significance |

| Methyl (±)-3-hydroxyhexanoate | Pineapple (Ananas comosus) | Potential food consumption biomarker. hmdb.ca |

| trans-2-Hexenyl hexanoate | Oolong Tea | Key aroma compound. mdpi.com |

| Hexyl hexanoate | Oolong Tea | Key aroma compound. mdpi.com |

| (R)-(-)-Carvone | Spearmint | Flavor/Odor. wikipedia.org |

| (S)-(+)-Carvone | Caraway | Flavor/Odor. wikipedia.org |

The identification and quantification of specific chiral metabolites like this compound from biological matrices present significant analytical challenges. nih.gov The primary difficulty stems from the fact that enantiomers possess identical chemical and physical properties in an achiral environment, making them difficult to distinguish using standard analytical techniques. wikipedia.org

A second major hurdle is the often very low concentration of these metabolites in complex biological samples such as biofluids or tissues. nih.govresearchgate.net Detecting these trace amounts requires highly sensitive methods and often involves a pre-concentration step to enhance the signal. nih.gov

To overcome these challenges, specialized analytical strategies are employed:

Chiral Chromatography: This is the most widely adopted technique, using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. researchgate.net

Derivatization: This indirect approach involves reacting the chiral analyte with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography methods. nih.gov

Advanced Instrumentation: Techniques such as liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis-mass spectrometry (CE-MS) are used for their high sensitivity and selectivity. However, these methods can have limitations, such as constraints on the types of buffers that are compatible with the mass spectrometer. nih.govresearchgate.net

The complexity of merging high-efficiency enantioselective separation with diverse biological sample matrices makes the analysis a non-trivial task, where the development of the analytical method itself is often a significant innovation. researchgate.net

Advanced Analytical Techniques for Comprehensive Characterization

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like Ethyl (R)-6-Hydroxy-3-methylhexanoate. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer provides mass information for each eluting component.

For the analysis of a chiral compound, a chiral GC column is essential to separate the enantiomers. gcms.czchromatographyonline.com These columns contain a chiral stationary phase, often a derivatized cyclodextrin, which interacts differently with the (R) and (S) enantiomers, resulting in different retention times. gcms.cz The enantiomeric excess (e.e.) of a sample can be determined by comparing the peak areas of the two enantiomers. libretexts.org

In a typical GC-MS analysis of this compound, the sample would be injected into the GC, where it is vaporized. The volatile ester would then travel through the chiral capillary column, leading to the separation of the (R) and (S) enantiomers. As each enantiomer elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak ([M]⁺) and various fragment ions characteristic of the molecule's structure. For fatty acid ethyl esters, a characteristic fragment ion is often observed at a mass-to-charge ratio (m/z) of 88, corresponding to the McLafferty rearrangement of the ethyl ester group. researchgate.net

Table 1: Hypothetical GC-MS Data for this compound Analysis

| Parameter | Value/Description |

| GC Column | Chiral capillary column (e.g., derivatized cyclodextrin) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | Temperature gradient to ensure separation and elution |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | Different for (R) and (S) enantiomers |

| Molecular Ion Peak [M]⁺ | m/z 174 (for C₉H₁₈O₃) |

| Key Fragment Ions (m/z) | 88 (McLafferty), loss of C₂H₅O, loss of H₂O |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

For less volatile or thermally labile hydroxy esters, liquid chromatography-mass spectrometry (LC-MS) is a more suitable technique. nih.gov Similar to GC-MS, chiral LC columns can be used to separate enantiomers. mdpi.comosti.gov Reversed-phase liquid chromatography is often employed, where the mobile phase is more polar than the stationary phase. nih.gov

In an LC-MS analysis of this compound, the compound would be separated on a chiral column, and the eluent would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent protonated molecule [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺). osti.gov This allows for accurate molecular weight determination. The use of additives to the mobile phase can sometimes enhance ionization. osti.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) provides more detailed structural information by analyzing the fragmentation of a selected precursor ion. nih.gov In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. nih.gov

The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule. For this compound, fragmentation could occur at the ester linkage, the carbon chain, and involve the hydroxyl group. By analyzing the masses of the fragment ions, the positions of the methyl and hydroxyl groups on the hexanoate (B1226103) backbone can be confirmed. The study of regioisomeric triacylglycerols has shown that the relative proportions of fragment ions can be used to distinguish between isomers. nih.gov

High-Resolution Spectroscopic Methods for Molecular Structure Confirmation

High-resolution spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of a synthesized or isolated compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. mdpi.comscholarsresearchlibrary.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl, carbonyl, and carbon-oxygen single bonds.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | ~3400 (broad) | Strong |

| Alkyl | C-H stretch | ~2850-2960 | Strong |

| Ester Carbonyl | C=O stretch | ~1735-1750 | Strong |

| Ester C-O | C-O stretch | ~1000-1300 | Strong |

The presence of a broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl group's O-H stretching vibration. libretexts.org A strong, sharp peak between 1735 and 1750 cm⁻¹ corresponds to the C=O stretching of the aliphatic ester. orgchemboulder.com The C-O stretching vibrations of the ester group typically appear as one or more strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com The C-H stretching vibrations of the alkyl chain are observed in the 2850-2960 cm⁻¹ range.

Two-Dimensional NMR Spectroscopy for Elucidating Connectivities

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR techniques are crucial for determining the complete molecular structure by revealing the connectivity between atoms. youtube.comhuji.ac.il

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com Cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecule. For this compound, COSY would show correlations between the protons of the ethyl group, along the hexanoate backbone, and between the methine proton at C3 and its adjacent methylene (B1212753) protons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the protons of the ethyl group would show a correlation to the carbonyl carbon of the ester. The methyl protons at C3 would show correlations to C2, C3, and C4.

By combining the information from COSY and HMBC spectra, the entire carbon skeleton and the placement of functional groups can be definitively established.

Table 3: Key Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Expected Key Correlations |

| ¹H-¹H COSY | - Protons of ethyl group (-CH₂-CH₃) - Protons on C2 with proton on C3 - Proton on C3 with protons on C4 - Protons on C4 with protons on C5 - Protons on C5 with protons on C6 |

| ¹H-¹³C HMBC | - Ethyl protons to carbonyl carbon (C1) - Methyl protons (on C3) to C2, C3, and C4 - Proton on C6 to C4 and C5 |

Through the systematic application of these advanced analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved, confirming its structure, identifying its functional groups, and quantifying its enantiomeric composition.

Chromatographic Separation Techniques for Purity and Isomeric Analysis

The precise analysis of this compound, a chiral molecule, necessitates the use of advanced chromatographic techniques capable of separating enantiomers and ensuring chemical purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed for the enantiomeric resolution of this compound, often utilizing chiral stationary phases (CSPs) to achieve separation.

Optimization of Chromatographic Parameters for Enhanced Resolution

The successful separation of the (R) and (S) enantiomers of ethyl 6-hydroxy-3-methylhexanoate is critically dependent on the careful optimization of several chromatographic parameters. The goal is to maximize the resolution (R_s) between the two enantiomeric peaks, ensuring accurate quantification and purity assessment. Key parameters that are manipulated include the choice of the chiral stationary phase, mobile phase composition (for HPLC) or carrier gas and temperature program (for GC), and flow rate.

Chiral Stationary Phases (CSPs): The selection of the appropriate CSP is the most crucial factor in the chiral separation of this compound. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad enantioselectivity. For gas chromatography, cyclodextrin-based chiral capillary columns are often employed for the separation of volatile chiral compounds like esters. rsc.orgnih.gov

Mobile Phase and Temperature Effects: In HPLC, the composition of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, significantly influences enantioselectivity and retention times. The concentration of the alcohol modifier can be adjusted to fine-tune the separation. mdpi.com In both HPLC and GC, temperature plays a vital role. Lowering the temperature generally enhances enantiomeric resolution by increasing the differences in the interaction energies between the enantiomers and the CSP. mdpi.com

The optimization process is often systematic, involving the screening of different columns and conditions to find the optimal set of parameters that yield the best peak shape and resolution.

| Parameter | Typical Condition for GC Analysis | Typical Condition for HPLC Analysis | Effect on Resolution |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., β-cyclodextrin) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Primary determinant of enantioselectivity. |

| Column Temperature | 100-180 °C (programmed) | 10-40 °C (isocratic) | Lower temperatures generally improve resolution. |

| Carrier Gas/Mobile Phase | Helium or Hydrogen | Hexane/Isopropanol mixtures | Affects retention time and selectivity. |

| Flow Rate | 1-2 mL/min | 0.5-1.5 mL/min | Influences efficiency and analysis time. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV or Mass Spectrometer (MS) | Determines sensitivity and provides structural information. |

Integration of hyphenated techniques for complex mixture analysis

For the analysis of this compound in complex matrices, such as natural product extracts or synthetic reaction mixtures, single-dimensional chromatography may not provide sufficient resolution from other components. In these instances, hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile compounds. GC separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component as it elutes from the column. nih.gov This allows for the unambiguous identification of this compound and its enantiomers, even in the presence of co-eluting impurities. The mass spectrum provides the molecular weight and fragmentation pattern, which serve as a chemical fingerprint for the compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile derivatives or when derivatization for GC is not desirable, HPLC-MS is the technique of choice. Similar to GC-MS, it combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for analyzing the purity of a sample and identifying any non-volatile impurities or byproducts.

| Technique | Separation Principle | Detection Principle | Application in Analysis of this compound |

| GC-MS | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Identification and quantification of the enantiomers and volatile impurities. |

| HPLC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Purity assessment and analysis of non-volatile byproducts and related substances. |

Future Directions and Emerging Research Opportunities

Sustainable and Green Chemistry Approaches in Ethyl (R)-6-Hydroxy-3-methylhexanoate Synthesis

The chemical industry's growing emphasis on sustainability is fueling the development of environmentally benign synthetic routes for this compound. This involves a holistic approach that considers the entire lifecycle of the chemical process, from raw materials to final product.

Development of Eco-Friendly Solvents and Reagents

A key focus of green chemistry is the replacement of hazardous solvents and reagents with safer, more sustainable alternatives. In the context of this compound synthesis, research is exploring the use of bio-based solvents, ionic liquids, and supercritical fluids. These alternatives can reduce environmental impact and may also offer improved reaction rates and selectivities. For instance, the use of enzymes in aqueous media for the synthesis of related hydroxy esters is a promising green alternative to traditional organic solvents.

Atom Economy and Waste Reduction in Synthetic Processes

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com Syntheses with high atom economy are inherently more sustainable as they generate less waste. nih.govchembam.com Rearrangement reactions, for example, are highly atom-economical because they minimize synthetic steps and the need for separation reagents or solvents. researchgate.net Researchers are actively designing synthetic pathways to this compound that maximize atom economy. This includes exploring catalytic reactions that minimize the use of stoichiometric reagents, which often end up as waste. nih.gov The E-factor, which is the ratio of the mass of waste to the mass of product, is another metric used to assess the environmental impact of a synthesis. chembam.com

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Description | Typical Atom Economy |

| Addition | Two or more molecules combine to form a larger one. | High (often 100%) |

| Rearrangement | A molecule's carbon skeleton is rearranged. | High (often 100%) |

| Substitution | One functional group is replaced by another. | Moderate |

| Elimination | A molecule splits into two or more smaller ones. | Low |

This table provides a generalized comparison of the inherent atom economy of different reaction types, a key principle in green chemistry.

Computational Chemistry and Molecular Modeling for Reaction Design and Optimization

Computational tools are becoming indispensable in modern chemical synthesis, enabling the prediction and optimization of reaction outcomes before a single experiment is performed.

Prediction of Stereoselectivity and Reaction Pathways

For a chiral molecule like this compound, controlling stereoselectivity is paramount. Molecular modeling techniques, such as density functional theory (DFT) calculations, can be used to predict the stereochemical outcome of a reaction. By simulating the transition states of different reaction pathways, chemists can identify the most likely route and the factors that govern stereoselectivity. This predictive power allows for the rational design of catalysts and reaction conditions to favor the formation of the desired (R)-enantiomer.

Docking Studies for Enzyme-Substrate Interactions

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach to synthesis. vapourtec.com Docking studies, a computational method, can simulate the interaction between a substrate, such as a precursor to this compound, and the active site of an enzyme. These simulations help to understand the basis of enzyme stereoselectivity and can guide the engineering of enzymes with improved activity and selectivity for the desired reaction.

Integration with Flow Chemistry and Automated Synthetic Platforms

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netpolimi.it

Continuous Flow Processes for Scalable Production

The transition from traditional batch processing to continuous flow manufacturing is a significant trend in the chemical industry, driven by the need for safer, more efficient, and scalable production methods. For a chiral intermediate like this compound, continuous flow chemistry offers substantial advantages.

Flow processes involve the continuous movement of reagents through tubes or packed-bed reactors where the reaction occurs. This methodology allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of chiral compounds, continuous flow can be coupled with immobilized chiral catalysts or enzymes. nih.govnih.gov For instance, a packed-bed reactor containing an immobilized lipase (B570770) could be used for the kinetic resolution of a racemic mixture, or a ketoreductase could be used for the asymmetric reduction of a corresponding keto-ester.

A continuous enzymatic process using a membrane reactor has been successfully employed for the multi-kilogram scale synthesis of other chiral hydroxy acids, achieving high space-time yields and excellent enantiomeric excess (>99.9%). nih.gov This approach, which facilitates cofactor regeneration and enzyme reuse, could be directly adapted for the large-scale production of this compound. nih.gov The benefits of such a system over conventional batch production are numerous, as detailed in the comparative table below.

| Feature | Batch Processing | Continuous Flow Processing |

| Scalability | Difficult; often requires re-optimization of reaction conditions. | Easier; achieved by running the process for a longer duration. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes at any given time. |

| Heat Transfer | Inefficient, leading to temperature gradients and potential side reactions. | Highly efficient due to high surface-area-to-volume ratio. |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. |

| Catalyst Use | Homogeneous catalysts are difficult to recover and reuse. | Ideal for immobilized catalysts/enzymes, allowing for easy separation and reuse. nih.govnih.gov |

The development of a dedicated continuous flow process for this compound would represent a significant leap forward in its commercial viability for large-scale applications.

High-Throughput Screening for Reaction Discovery

The discovery and optimization of synthetic routes to chiral molecules traditionally involves a laborious, one-variable-at-a-time approach. High-Throughput Screening (HTS) revolutionizes this process by enabling the rapid, parallel evaluation of hundreds or thousands of reactions. This is particularly valuable in asymmetric catalysis, where the performance of a catalyst can be highly sensitive to the ligand, solvent, and other reaction conditions. nih.gov

For a molecule like this compound, HTS can be applied in several ways:

Catalyst Discovery: Screening large libraries of chiral ligands and metal precursors to identify novel catalytic systems for its asymmetric synthesis. nih.gov

Enzyme Evolution: Developing and screening libraries of mutated enzymes (e.g., ketoreductases or lipases) to find variants with enhanced activity, selectivity, or stability for the specific substrate. ornl.govbiorxiv.org

Reaction Optimization: Rapidly testing a wide array of solvents, temperatures, pressures, and reagent ratios to find the optimal conditions for yield and enantioselectivity.

Modern HTS methods utilize advanced analytical techniques to handle the massive number of samples generated. For instance, a fluorescence-based assay has been developed to rapidly and accurately determine the enantiomeric excess of chiral diols and amino alcohols in 384-well plates, a method adaptable to hydroxy esters. nih.gov This bypasses the bottleneck of traditional chiral chromatography. researchgate.net Similarly, mass spectrometry-based techniques, such as supercritical fluid chromatography-mass spectrometry (SFC-MS), can be used to analyze pooled samples, further accelerating the screening process. nih.gov

| HTS Method | Application for Chiral Synthesis | Key Advantage |

| Colorimetric/Fluorometric Assays | Screening enzyme libraries for desired activity (e.g., ester formation or hydrolysis). biorxiv.orgnih.gov | Very high speed, suitable for primary screens of very large libraries. |

| Chiral Chromatography (Multiplexed/SFC) | Accurate determination of enantiomeric excess for catalyst and reaction optimization. nih.gov | Provides precise enantioselectivity data, the ultimate metric for success. |

| Mass Spectrometry (DESI-MS) | Rapidly identifying product formation in complex reaction arrays without workup. | High speed and requires minimal sample preparation. |

By applying these HTS platforms, researchers can dramatically accelerate the discovery of more efficient and cost-effective synthetic routes to this compound.

Exploration of Undiscovered Biological Roles and Bioactivities of Derivatives

While this compound serves as a valuable chiral synthon, the biological activity of the molecule itself and its derivatives remains largely unexplored. The field of medicinal chemistry is rich with examples where modifying a simple, naturally occurring scaffold leads to the discovery of potent and selective bioactive compounds. researchgate.netnih.gov The functional groups of this compound—a secondary alcohol and an ethyl ester—are prime candidates for chemical modification to create a library of novel derivatives.

The strategic derivatization could involve several approaches:

Ester Modification: Transesterification with various alcohols (e.g., long-chain, aromatic, or polyfunctional alcohols) could alter the compound's lipophilicity and steric profile, potentially influencing its interaction with biological targets.

Hydroxyl Group Modification: Acylation of the hydroxyl group to form new esters, or its conversion into other functional groups like ethers, amines, or azides, would introduce new hydrogen bonding capabilities and reactive handles.

Cyclization: Intramolecular reactions could lead to the formation of chiral lactones, which are common motifs in biologically active natural products.

Studies on other classes of compounds have shown that such modifications can have profound effects. For instance, simple ester derivatives of hydroxytyrosol (B1673988) have been shown to possess potent α-glucosidase inhibitory activity, relevant for managing hyperglycemia. researchgate.net In another example, systematic modification of the manzamine alkaloid core structure led to analogues with significantly enhanced antimalarial activity. nih.gov Furthermore, simple aliphatic esters are known to function as semiochemicals, acting as attractants for insects, which opens a potential avenue in agricultural applications. cabidigitallibrary.org

A focused research program could synthesize a library of derivatives and screen them against a panel of biological targets to uncover new therapeutic or agrochemical potential.

| Derivative Class | Potential Modification | Target Biological Assays |

| Novel Esters | Reaction with various functionalized alcohols. | Antimicrobial, antifungal, cytotoxic, enzyme inhibition (e.g., lipases, proteases). |

| Acylated Derivatives | Esterification of the C6-hydroxyl group with diverse carboxylic acids. | Anti-inflammatory, antioxidant, acetylcholinesterase inhibition. |

| Ether Derivatives | Alkylation of the C6-hydroxyl group. | GPCR binding assays, ion channel modulation. |

| Lactone Derivatives | Intramolecular transesterification. | Quorum sensing inhibition, anticancer activity. |

The exploration of these derivatives holds the promise of unlocking new applications for the core (R)-3-methyl-6-hydroxyhexanoate scaffold, transforming it from a simple building block into a lead structure for drug discovery or the development of fine chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.